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molecular formula C7H6BrCl B146252 2-Chlorobenzyl bromide CAS No. 611-17-6

2-Chlorobenzyl bromide

Cat. No. B146252
M. Wt: 205.48 g/mol
InChI Key: PURSZYWBIQIANP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05753679

Procedure details

100 ml of HBr (48%) were heated to 90° and treated portionwise with 1.43 g (0.01 mol) of 2-chlorobenzyl alcohol. The mixture was stirred for 1/4 hr. and then cooled to room temperature. The mixture was extracted with ethyl acetate and the organic phase was washed with water and saturated sodium chloride solution and dried over sodium sulfate. 1.75g (85%) of 2-chlorobenzyl bromide were obtained as a slightly turbid, colorless oil; b.p. 130°/30 mmHg.
Quantity
1.43 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4]O.[BrH:10]>>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH2:4][Br:10]

Inputs

Step One
Name
Quantity
1.43 g
Type
reactant
Smiles
ClC1=C(CO)C=CC=C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1/4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phase was washed with water and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(CBr)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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